1-(1-Bromopropan-2-yl)-3-chlorobenzene

説明

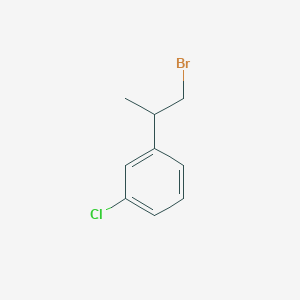

“1-(1-Bromopropan-2-yl)-3-chlorobenzene” is an organic compound that would consist of a benzene ring substituted with a chloro group at the 3rd position and a 1-bromopropan-2-yl group at the 1st position .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. Attached to this ring would be a chlorine atom and a three-carbon chain with a bromine atom attached .Chemical Reactions Analysis

As an organic compound containing a benzene ring, “this compound” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others. The presence of the bromine and chlorine atoms might direct these reactions to certain positions on the benzene ring .Physical and Chemical Properties Analysis

Based on its structure, “this compound” would likely be a colorless liquid at room temperature, similar to many other organic compounds. It would likely have a density greater than 1 g/cm³ and a boiling point above 100°C .科学的研究の応用

Electrochemical Synthesis Applications

Electrochemical reactions involving bromopropane and chlorobenzene derivatives, such as 1-bromopropane and chlorobenzene, have been utilized in the synthesis of organoantimony compounds. These compounds are synthesized using electrochemical reactions in acetonitrile at a sacrificial antimony anode with tetrabutylammonium chloride as a supporting electrolyte. The resulting organoantimony compounds have been further used to synthesize coordination compounds with ligands like 1,10-phenanthroline and 2,2'-bipyridyl. These processes demonstrate high current efficiencies, indicating their potential for efficient and scalable synthesis in organometallic chemistry (Rala, 2019).

Spectroscopic and Conformational Analysis

The vibrational spectra and rotational isomerism of halopropanes, including compounds similar to 1-bromopropane, have been extensively studied through Raman and infrared spectroscopy. These studies measure the spectra in various states (gaseous, liquid, glassy, crystalline) to understand the normal vibration frequencies and force constants, providing insights into the molecular structure and behavior of these compounds. Such detailed spectroscopic analysis is crucial for understanding the physical and chemical properties of halogenated compounds, aiding in their application in materials science and chemical synthesis (Ogawa et al., 1978).

Ultrasonic and Molecular Interaction Studies

Investigations using ultrasonic techniques to study the binary mixture of 1-bromopropane with chlorobenzene have revealed significant insights into molecular interactions. By measuring ultrasonic velocity, density, and viscosity, and computing acoustical parameters like adiabatic compressibility and intermolecular free length, researchers have been able to interpret the nature of interactions between the components of these mixtures. Such studies are vital for understanding the thermodynamic and kinetic properties of chemical mixtures, which have implications in solution chemistry and materials processing (Babu et al., 2014).

Temperature-Dependent Electron Attachment Studies

Dissociative electron attachment (DEA) studies on halobenzene derivatives, including 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, have shown that the formation of fragment anions like Cl− and Br− is significantly influenced by temperature. These findings are crucial for understanding the reactivity and stability of halogenated organic compounds under various conditions, which is important for their application in organic synthesis and environmental chemistry (Mahmoodi-Darian et al., 2010).

Safety and Hazards

作用機序

Action Environment

Environmental factors (e.g., temperature, pH, solvent polarity) influence its stability, efficacy, and action. For instance, strong oxidizing agents or bases could react with it.

- Like other alkyl bromides, it could irritate skin, eyes, and the respiratory system. Organic bromides may be suspected carcinogens.

特性

IUPAC Name |

1-(1-bromopropan-2-yl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRLIRVSHWJACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)

![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)

![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)

![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)